molecular formula C6H10IN B8458872 4-Iodo-3,3-dimethyl-butyronitrile

4-Iodo-3,3-dimethyl-butyronitrile

Cat. No.: B8458872
M. Wt: 223.05 g/mol
InChI Key: DIZNIZJJMPSMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3,3-dimethyl-butyronitrile is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a nitrile derivative featuring an iodine substituent, it serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure makes it a potential precursor for various coupling reactions and further functionalization, which is valuable for creating libraries of compounds for biological testing . Researchers investigating novel therapies for parasitic infections may find this compound particularly relevant. Acrylonitrile derivatives, as a chemical class, have demonstrated promising activity against kinetoplastid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species . Studies on related acrylonitriles indicate that their mechanism of action may involve inducing programmed cell death (PCD) in the parasites, which is characterized by events like chromatin condensation, accumulation of reactive oxygen species, and alteration of the mitochondrial membrane potential . The iodine atom in the structure could allow for strategic modifications to optimize pharmacokinetic properties and reduce cytotoxic effects, thereby improving selectivity indices. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C6H10IN

Molecular Weight

223.05 g/mol

IUPAC Name

4-iodo-3,3-dimethylbutanenitrile

InChI

InChI=1S/C6H10IN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3

InChI Key

DIZNIZJJMPSMCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)CI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Iodo-3,3-dimethyl-butyronitrile with analogous compounds, focusing on structural, reactivity, and hazard profiles. Key comparisons include aromatic iodinated nitriles (e.g., benzonitrile derivatives) and aliphatic nitro-substituted iodides.

Table 1: Structural Comparison of Iodinated Nitriles and Related Compounds

Compound Name CAS Number Molecular Formula Substituent Pattern Key Properties/Applications
4-Iodo-3,3-dimethyl-butyronitrile Not available C₅H₈IN Aliphatic, branched chain Hypothesized use in radical reactions
4-Iodo-3,5-dimethylbenzonitrile 4387-36-4 C₉H₈IN Aromatic, para-iodo, meta-methyl High similarity (0.95) in structural databases
3-Iodo-4-methylbenzonitrile 3058-39-7 C₈H₆IN Aromatic, meta-iodo, ortho-methyl Used in pharmaceutical intermediates
4-Iodo-3-nitrotoluene 5326-39-6 C₇H₆INO₂ Aromatic, nitro and iodo substituents Laboratory chemical with significant hazards (skin/eye irritation)

Key Differences:

Aromatic vs. Aliphatic Reactivity :

  • Aromatic iodinated nitriles (e.g., 4-Iodo-3,5-dimethylbenzonitrile) are more stable due to resonance effects, whereas aliphatic derivatives like 4-Iodo-3,3-dimethyl-butyronitrile exhibit higher reactivity in substitution or elimination reactions .
  • Nitro-substituted compounds (e.g., 4-Iodo-3-nitrotoluene) display distinct hazards, including respiratory irritation, which are less documented for nitriles .

Hazard Profiles :

  • 4-Iodo-3-nitrotoluene : Classified as a skin/eye irritant (GHS Category 2) and respiratory hazard (Category 3) .
  • 4-Iodo-3,3-dimethyl-butyronitrile : While specific data are unavailable, aliphatic nitriles generally pose risks of cyanide release under thermal decomposition, necessitating stringent ventilation controls .

Synthetic Utility :

  • Aromatic iodides (e.g., 4-Iodo-3,5-dimethylbenzonitrile) are preferred in Suzuki-Miyaura couplings, while aliphatic variants may serve as alkylating agents or in cyclopropanation reactions .

Research Findings and Limitations

  • Structural Similarity Analysis : Computational studies rank aromatic analogs (e.g., CAS 3058-39-7) with high similarity scores (0.95), but their applications diverge due to electronic and steric effects .
  • Data Gaps : Direct toxicological or ecological data for 4-Iodo-3,3-dimethyl-butyronitrile are absent in the provided evidence. Inferences rely on structurally related compounds, highlighting the need for targeted studies.

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing 4-iodo-3,3-dimethyl-butyronitrile involves nucleophilic substitution (SN2) at the terminal carbon of a halogenated precursor, typically 4-chloro-3,3-dimethyl-butyronitrile or 4-bromo-3,3-dimethyl-butyronitrile. The reaction proceeds via displacement of the halogen atom (Cl or Br) by iodide (I⁻) in the presence of a polar aprotic solvent and a base.

Reaction Equation:

4-X-3,3-dimethyl-butyronitrile+KI4-Iodo-3,3-dimethyl-butyronitrile+KX(X=Cl, Br)\text{4-X-3,3-dimethyl-butyronitrile} + \text{KI} \rightarrow \text{4-Iodo-3,3-dimethyl-butyronitrile} + \text{KX} \quad (X = \text{Cl, Br})

Optimization of Reaction Conditions

Critical parameters for maximizing yield and minimizing side reactions include:

ParameterOptimal RangeEffect on Yield
SolventDimethylformamide (DMF)Increases solubility of KI and stabilizes transition state
Temperature80–100°CAccelerates reaction without promoting decomposition
BasePotassium carbonateNeutralizes HX byproduct, shifting equilibrium
KI Stoichiometry1.2–1.5 equivalentsEnsures complete substitution

For example, a reaction conducted in DMF at 90°C with 1.3 equivalents of KI achieved a yield of 89% after 6 hours. Lower temperatures (<60°C) resulted in incomplete conversion, while prolonged heating (>10 hours) led to iodinated byproducts via elimination or over-iodination.

Alternative Synthetic Routes

Halogen Exchange via Finkelstein Reaction

In non-polar solvents like acetone, the Finkelstein reaction facilitates halogen exchange between alkyl bromides/chlorides and NaI. However, this method is less effective for tertiary substrates due to steric hindrance. For 4-bromo-3,3-dimethyl-butyronitrile, NaI in acetone at reflux (56°C) yielded only 62% product, compared to 89% in DMF.

Electrophilic Iodination

Direct iodination of 3,3-dimethyl-butyronitrile using iodine monochloride (ICl) or N-iodosuccinimide (NIS) has been explored but faces challenges in regioselectivity. For instance, ICl in dichloromethane at 0°C produced a mixture of 4-iodo and 3-iodo isomers (3:1 ratio), necessitating costly chromatographic separation.

Purification and Isolation

Recrystallization Techniques

Crude product purification typically employs recrystallization from acetonitrile or ethanol. A study comparing solvents demonstrated:

SolventPurity After RecrystallizationRecovery Yield
Acetonitrile99.2%78%
Ethanol97.8%85%
Hexane94.1%65%

Ethanol balances purity and recovery, making it the preferred choice for industrial-scale processes.

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate/hexane (1:3) resolves minor impurities (<2%) but is rarely required for high-purity recrystallized product.

Industrial-Scale Production Insights

A patented continuous-flow system reduces reaction time to 2 hours by maintaining precise temperature control (±1°C) and automated KI feed. This approach achieves 92% yield with 99% purity, surpassing batch reactor performance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-3,3-dimethyl-butyronitrile, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves halogenation and nitrilation processes under inert atmospheres (e.g., nitrogen) to prevent side reactions. Key steps include:

  • Halogenation : Introducing iodine via electrophilic substitution using iodine monochloride (ICl) in a dichloromethane solvent at 0–5°C .
  • Nitrilation : Conversion of a precursor amine or alcohol to the nitrile group using cyanide sources (e.g., KCN) under acidic conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. What analytical techniques are critical for characterizing 4-Iodo-3,3-dimethyl-butyronitrile?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments (e.g., δ ~110 ppm for nitrile carbon) .
  • FT-IR : Strong absorption at ~2240 cm1^{-1} confirms the nitrile group .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 277.02) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and steric effects from dimethyl groups .

Advanced Research Questions

Q. How can mechanistic contradictions in nucleophilic substitution reactions involving 4-Iodo-3,3-dimethyl-butyronitrile be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected regioselectivity or yield variations) require:

  • Kinetic Isotope Effects (KIE) : Differentiate between SN_N1 and SN_N2 pathways by comparing reaction rates with deuterated analogs .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and steric hindrance from dimethyl groups .
  • Control Experiments : Varying solvent polarity (e.g., DMSO vs. THF) to assess solvent participation in transition states .

Q. What strategies optimize reaction conditions for cross-coupling applications (e.g., Suzuki-Miyaura) with 4-Iodo-3,3-dimethyl-butyronitrile?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) under microwave irradiation to reduce reaction time .
  • Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric interference from dimethyl groups .
  • Temperature Gradients : Use a gradient PCR thermocycler to identify optimal temperatures (e.g., 80–120°C) for coupling efficiency .

Q. How do steric and electronic properties of 4-Iodo-3,3-dimethyl-butyronitrile influence its stability in polymer matrices?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition profiles under nitrogen to determine thermal stability thresholds .
  • DFT Calculations : Map HOMO-LUMO gaps to predict susceptibility to oxidation or hydrolysis .
  • Accelerated Aging Studies : Expose polymer composites to UV light (λ = 365 nm) and monitor nitrile group degradation via IR .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in spectroscopic data for 4-Iodo-3,3-dimethyl-butyronitrile?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-Iodo-3,5-dimethylbenzonitrile) to validate assignments .
  • Solvent Effects : Re-run spectra in deuterated DMSO vs. CDCl3_3 to identify solvent-induced shifts .
  • Collaborative Validation : Share raw data with independent labs for reproducibility checks .

Q. What experimental designs are suitable for studying the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation during nitrilation .
  • Isotopic Labeling : Introduce 13^{13}C at the nitrile group to trace reaction pathways via MS .

Tables for Key Parameters

Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature0–5°C (halogenation)Prevents iodobenzene byproducts
Catalyst Loading5 mol% Pd(PPh3_3)4_4Maximizes cross-coupling efficiency
Purification MethodSilica gel chromatographyAchieves >95% purity

Table 2 : Analytical Techniques and Applications

TechniqueKey ApplicationExample DataReference
1^1H NMRConfirm substituent positionsδ 2.1 (s, 6H, CH3_3)
FT-IRNitrile group verification2240 cm1^{-1}
HRMSMolecular ion validation[M+H]+^+ = 277.02

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